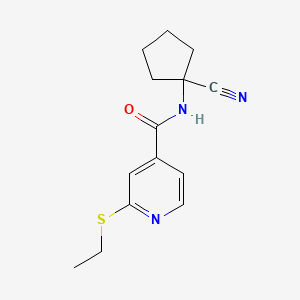
N-(1-cyanocyclopentyl)-2-(ethylsulfanyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-(ethylsulfanyl)pyridine-4-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with an ethylsulfanyl group and a carboxamide group, making it a unique molecule with interesting properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-2-(ethylsulfanyl)pyridine-4-carboxamide typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is to start with a suitable pyridine derivative and introduce the ethylsulfanyl group through nucleophilic substitution reactions. The carboxamide group can be introduced through amidation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The pyridine ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine ring.
Substitution: Nucleophilic substitution reactions are key in introducing different substituents onto the pyridine ring.
Common Reagents and Conditions:
Oxidation reactions might use reagents like potassium permanganate or chromic acid.
Reduction reactions could involve hydrogenation with palladium on carbon.
Substitution reactions might use nucleophiles such as sodium ethylthiolate.
Major Products Formed:
Oxidation can yield pyridine N-oxide derivatives.
Reduction can produce reduced pyridine derivatives.
Substitution can lead to various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It may serve as a tool in biological research, potentially acting as a probe or inhibitor in biochemical assays.
Medicine: The compound could be explored for its therapeutic potential, possibly as a lead compound in drug discovery.
Industry: Its unique structure might make it useful in material science, such as in the development of new polymers or coatings.
Mecanismo De Acción
The exact mechanism of action of N-(1-cyanocyclopentyl)-2-(ethylsulfanyl)pyridine-4-carboxamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the nature of these interactions.
Comparación Con Compuestos Similares
N-(1-cyanocyclopentyl)pentanamide
2-(ethylsulfanyl)pyridine-4-carboxamide
Other pyridine derivatives with similar functional groups
Uniqueness: N-(1-cyanocyclopentyl)-2-(ethylsulfanyl)pyridine-4-carboxamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to its similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock its full potential, leading to innovative solutions in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-ethylsulfanylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-2-19-12-9-11(5-8-16-12)13(18)17-14(10-15)6-3-4-7-14/h5,8-9H,2-4,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYLHIBJHWUNKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=CC(=C1)C(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-bromobenzoyl)-3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2919864.png)
![4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol](/img/structure/B2919866.png)
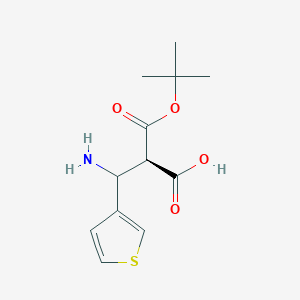
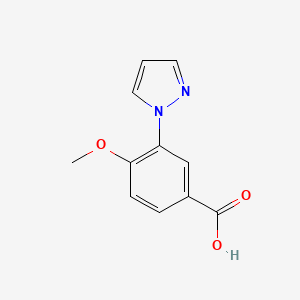
![1-Benzyl-4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-2-one](/img/structure/B2919870.png)
![2-(3,4-dimethylphenyl)-5-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2919871.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2919872.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2919873.png)
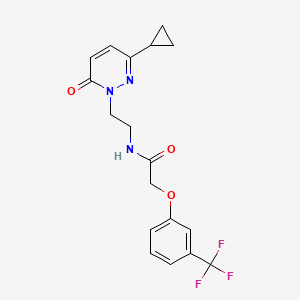
![1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2919877.png)
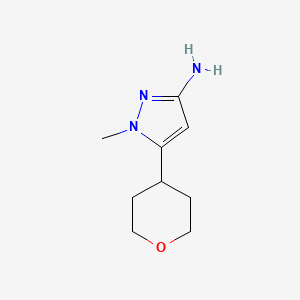
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-N-METHYLTHIOPHENE-3-SULFONAMIDE](/img/structure/B2919881.png)


